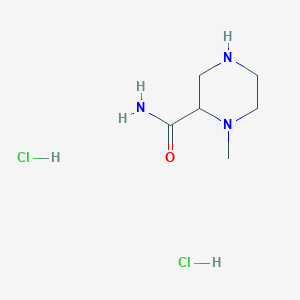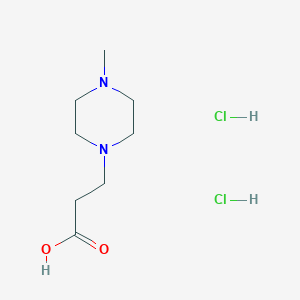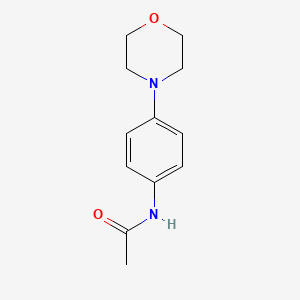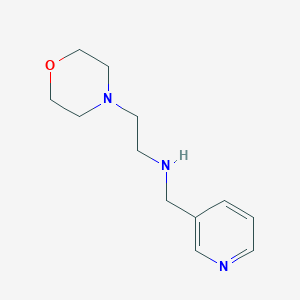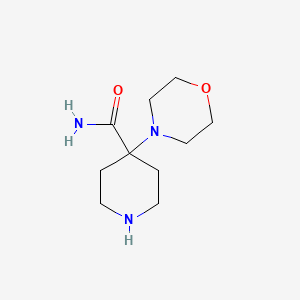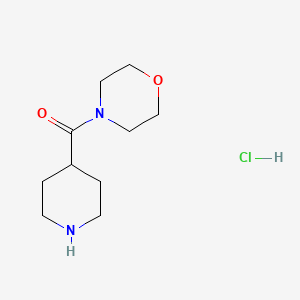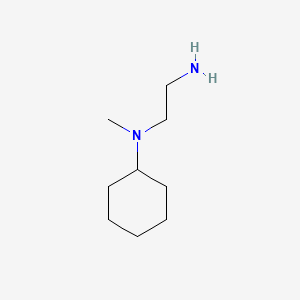
N-(2-aminoethyl)-N-methylcyclohexanamine
Übersicht
Beschreibung
The compound "N-(2-aminoethyl)-N-methylcyclohexanamine" is a derivative of cyclohexylamine, which is a secondary amine where the amino group is attached to a cyclohexane ring. This compound is structurally related to various N-alkyl-arylcyclohexylamines that have been synthesized and characterized for their potential psychotropic activities and as new psychoactive substances (NPS) . These compounds, including N-methyl and N,N-dimethyl derivatives, have been the subject of research due to their relevance in forensic science and their potential to act as NMDA receptor antagonists, similar to ketamine .
Synthesis Analysis
The synthesis of N-methyl and N,N-dimethyl derivatives of cyclohexylamines, which are structurally related to "this compound," has been reported using catalytic reductive methylation . Additionally, the synthesis of various N-substituted amines has been achieved through multistep processes, starting from compounds like camphor and involving coupling reactions with primary amines . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of N-aryl-N-methylaminocyclohexanols, which are closely related to "this compound," has been studied using X-ray diffraction . These studies provide insights into the conformation and crystal packing of such compounds, which can be valuable for understanding the structure-activity relationships. The molecular structure of "this compound" would likely exhibit similar characteristics, such as hydrogen bonding interactions and specific conformations that could influence its biological activity.
Chemical Reactions Analysis
Cyclohexylamine, a structural analog of "this compound," has been used as an organocatalyst in the synthesis of 2-amino-4H-chromene derivatives through multicomponent reactions . This suggests that "this compound" could also participate in or catalyze similar reactions due to its amine functionality. Furthermore, methanimine synthons, which are related to the aminoethyl group in "this compound," have been used in [2 + 2] cycloadditions with ketenes to produce β-lactams .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from related compounds. For instance, the N-methyl and N,N-dimethyl derivatives of cyclohexylamines have been characterized by NMR spectroscopy, revealing magnetic nonequivalence of the methyl groups under certain conditions . Analytical characterizations of N-alkyl-arylcyclohexylamines have been performed using various techniques, including gas chromatography, mass spectrometry, and infrared spectroscopy, which could be applied to "this compound" for a comprehensive analysis of its properties .
Wissenschaftliche Forschungsanwendungen
Analytical Toxicology and Chemistry
Research on arylcyclohexylamines, which are structurally related to N-(2-aminoethyl)-N-methylcyclohexanamine, has focused on their identification and analysis in biological matrices. For instance, studies have developed methods for the qualitative and quantitative analysis of psychoactive arylcyclohexylamines in blood, urine, and vitreous humor using techniques such as liquid chromatography and mass spectrometry. These efforts aim to address the forensic and legislative challenges posed by new psychoactive substances available as 'research chemicals' (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013); (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).
Synthesis and Characterization
Significant work has been dedicated to the synthesis and characterization of N-alkyl-arylcyclohexylamines to aid in the identification of newly emerging substances of abuse. These compounds are perceived as ketamine-like dissociative substances and are analyzed through various analytical techniques including gas chromatography and nuclear magnetic resonance spectroscopy (Wallach et al., 2016).
Environmental Science
Studies have also explored the environmental applications of related compounds, such as in the absorption characteristics of carbon dioxide. For instance, research on N-methylcyclohexylamine derivatives in oil/water emulsion absorbents has shown effective CO2 absorption performance, indicating potential applications in carbon capture technologies (Jeon, Cho, Lee, Jang, & Oh, 2014).
Pharmaceutical Applications
There's ongoing research into the pharmaceutical applications of arylcyclohexylamines, focusing on their potential as central nervous system stimulants and in the development of new therapeutic compounds (Kavanagh, Angelov, O'Brien, Power, McDermott, Talbot, Fox, O'donnell, & Christie, 2013).
Wirkmechanismus
“N-(2-Aminoethyl)-1-aziridineethanamine” is an experimental ACE2 inhibitor for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome . Its binding to ACE2 may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry .
Safety and Hazards
Zukünftige Richtungen
Chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone are being studied for their potential applications . Another study investigated the adsorption properties of a composite aerogel made from microcrystalline cellulose and N-(2-aminoethyl)-3-aminopropyl methyl dimethoxysilane for air purification .
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZNHTIBNDAHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14256-69-0 | |
| Record name | N-(2-aminoethyl)-N-methylcyclohexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



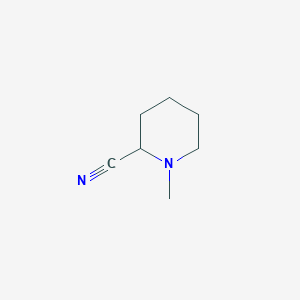
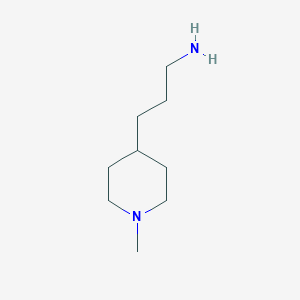
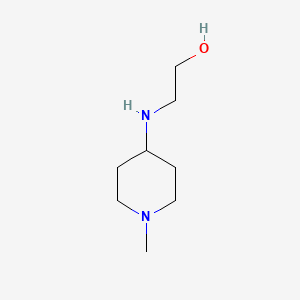

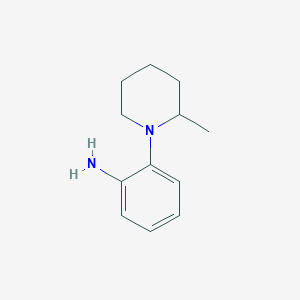
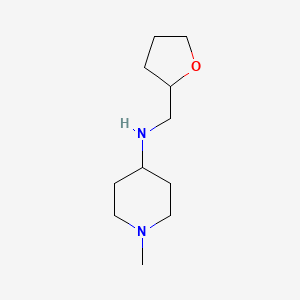
![2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3023105.png)
![2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B3023106.png)
